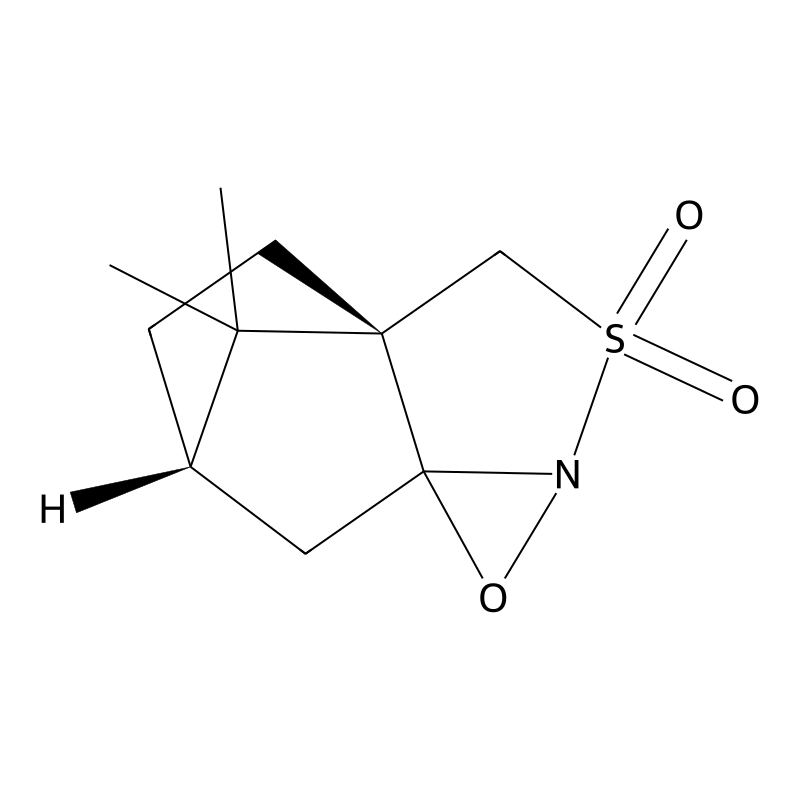

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enantioselective Oxidation of Prochiral Ketone Enolates

One of the primary uses of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is the conversion of prochiral ketone enolates into optically active α-hydroxy ketones. This reaction proceeds through an asymmetric oxidation process, where the oxaziridine transfers an oxygen atom to the enolate with high enantioselectivity. This allows for the preparation of chiral α-hydroxy ketones, which are important building blocks in various pharmaceuticals and natural products [1].

Here's a reference for this application: A highly enantioselective oxygen transfer reaction of ketone enolates with (+)-camphorsulfonyl oxaziridine: )

Other Applications

While the enantioselective oxidation is the most common application, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine has also been utilized in other areas of scientific research:

- Synthesis of Thymidine Oligonucleotides: This reagent has been employed in the synthesis of specific types of DNA molecules known as thymidine oligonucleotides connected through pyrophosphates [2].

- Asymmetric Synthesis of Proton Pump Inhibitors: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine plays a role in the asymmetric synthesis of proton pump inhibitors, a class of drugs used to treat gastric ulcers. This reaction involves the conversion of prochiral sulfides into the desired chiral form [3].

- Preparation of Phosphonate/Thiophosphonate Oligodeoxynucleotides: This oxaziridine can be used to oxidize phosphinoacetate intermediates, leading to the preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides, which are modified forms of DNA with potential therapeutic applications [4].

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor, a bicyclic monoterpene. It features a three-membered ring structure containing nitrogen and oxygen, which imparts unique reactivity characteristics. The compound is known for its ability to selectively introduce hydroxyl groups onto specific carbon atoms in organic molecules, making it a valuable reagent in asymmetric synthesis. The chirality of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine arises from the presence of a stereocenter at the sulfur atom bonded to the camphor sulfonyl group, contributing to its oxidizing properties and reactivity in organic transformations .

The oxidation reaction mediated by CSO proceeds through a concerted mechanism. The electrophilic oxygen atom of the oxaziridine ring attacks the enolate carbon, while the N-H bond of CSO cleaves to accept a hydrogen atom. This results in the formation of the α-hydroxy product and a by-product, (1S)-(+)-10-Camphorsulfonylhydroxamic acid [].

The general reaction can be represented as follows:

text(1S)-(+)-(10-Camphorsulfonyl)oxaziridine + R-CH=C(O)-R' → (1S)-(+)-10-Camphorsulfonylhydroxamic acid + R-CH(OH)-C(O)-R'

where and are organic groups.

Additionally, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can facilitate other oxidation reactions, such as converting phosphonates into phosphonoacetates.

While specific biological activities of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have not been extensively documented, its role as an oxidizing agent in synthetic chemistry suggests potential applications in drug development. It has been utilized in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole and Lansoprazole, which indicates its relevance in medicinal chemistry .

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is widely used in asymmetric synthesis for producing chiral compounds. Its primary application lies in converting prochiral ketone enolates into optically active α-hydroxy ketones. This capability makes it a crucial reagent in the synthesis of various pharmaceuticals and natural products, enhancing its utility in both academic and industrial chemistry . Additionally, it has been employed in synthesizing other compounds that require specific stereochemical configurations .

Interaction studies involving (1S)-(+)-(10-Camphorsulfonyl)oxaziridine have demonstrated its effectiveness as an oxidant for enolate anions derived from chlorophylls a and b. These studies highlight its potential role in biochemistry and organic synthesis, although detailed interaction mechanisms remain less explored . The compound's unique structure allows it to participate effectively in various oxidation reactions, underscoring its versatility as a reagent.

Several compounds exhibit similarities to (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, particularly within the class of chiral oxaziridines. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| (−)-(Camphorsulfonyl)oxaziridine | Chiral Oxaziridine | The enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine; used similarly but may exhibit different reactivity profiles. |

| (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | Chiral Oxaziridine | Exhibits high selectivity for certain substrates; used in asymmetric synthesis with distinct stereochemical outcomes. |

| N-sulfonyloxaziridines | General Class | Broader class of compounds with varying substituents affecting their reactivity; often less selective than camphor-derived oxaziridines. |

The uniqueness of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine lies in its specific structural features derived from camphor, which enhance its selectivity and efficiency as an oxidizing agent compared to other similar compounds .

The multi-step synthesis typically proceeds through four key transformations:

- Conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding acid chloride using thionyl chloride [3].

- Transformation of the acid chloride to sulfonamide through reaction with ammonia or aniline in the presence of triethylamine [5].

- Formation of the sulfonylimine intermediate via condensation reactions [3].

- Oxidation of the imine to the target oxaziridine [1].

The overall synthetic pathway can be represented in the following reaction scheme:

| Step | Transformation | Reagents | Typical Yield (%) |

|---|---|---|---|

| 1 | Sulfonic acid → Sulfonyl chloride | Thionyl chloride | 90-95 |

| 2 | Sulfonyl chloride → Sulfonamide | NH₃ or aniline, Et₃N | 85-94 |

| 3 | Sulfonamide → Sulfonylimine | Catalytic acid, molecular sieves | 49-75 |

| 4 | Sulfonylimine → Oxaziridine | Oxidant (Oxone, mCPBA) | 60-90 |

The conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding acid chloride is typically achieved using thionyl chloride under reflux conditions, followed by removal of volatile components [5]. The resulting acid chloride is then treated with ammonia or aniline in the presence of excess triethylamine in anhydrous toluene to afford the corresponding sulfonamide in excellent yields (85-94%) [5]. This step is crucial as it introduces the nitrogen atom that will eventually form part of the oxaziridine ring [3].

The formation of the sulfonylimine intermediate represents a critical step in the synthesis, typically accomplished through condensation reactions with appropriate amines in the presence of catalytic amounts of acid and molecular sieves to facilitate water removal [5]. This step often determines the stereochemical outcome of the final oxaziridine product and requires careful optimization of reaction conditions [3].

Stereoselective Oxidation of Imine Intermediates

The stereoselective oxidation of imine intermediates represents the key step in the synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, determining both the yield and stereochemical purity of the final product [8]. This transformation involves the oxidation of the carbon-nitrogen double bond in the sulfonylimine intermediate to form the three-membered oxaziridine ring with defined stereochemistry [9].

The oxidation of camphorsulfonyl imine to the corresponding oxaziridine can be accomplished using various oxidizing agents, with the choice of oxidant significantly influencing the stereoselectivity and efficiency of the transformation [3]. Common oxidizing agents include:

| Oxidizing Agent | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Oxone (KHSO₅) | Acetone/water, pH 7-8, 0-25°C | 75-90 | High |

| m-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂, 0°C | 60-85 | Moderate |

| Hydrogen peroxide/base | MeCN, 0-25°C | 50-70 | Variable |

| Sodium hypochlorite | MeCN, pH 13, 0°C | 70-90 | Moderate to high |

The oxidation of the camphorsulfonyl imine intermediate with Oxone (potassium peroxymonosulfate) typically provides the highest yields and stereoselectivity [10]. This reaction is generally performed in a biphasic system of acetone and water, with careful control of pH to optimize both reactivity and selectivity [9]. The oxidation can only take place from the endo face of the carbon-nitrogen double bond due to the steric blocking of the exo-face by the rigid camphor skeleton, resulting in a single oxaziridine isomer [3].

The facial selectivity of the oxidation step is governed by the steric environment created by the camphor scaffold [8]. The rigid bicyclic structure of the camphor derivative effectively shields one face of the imine, directing the approach of the oxidant to the less hindered face [12]. This stereocontrol is crucial for obtaining the desired (1S)-(+)-(10-Camphorsulfonyl)oxaziridine with high stereochemical purity [13].

Temperature control during the oxidation step is critical, with lower temperatures (0-5°C) generally favoring higher stereoselectivity [10]. The reaction solvent also plays a significant role in determining the outcome of the oxidation, with acetonitrile typically providing optimal results for sodium hypochlorite oxidations [33]. Studies have shown that strongly basic conditions (pH 13) are often required to obtain high yields when using sodium hypochlorite as the oxidant [33].

The stereochemical outcome of the oxidation can be verified through various analytical techniques, including polarimetry, NMR spectroscopy, and X-ray crystallography [1]. The resulting (1S)-(+)-(10-Camphorsulfonyl)oxaziridine exhibits a positive optical rotation, despite maintaining the same absolute configuration as the starting sulfonic acid [1].

Large-Scale Production Challenges

The scale-up of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine production from laboratory to industrial scale presents several significant challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [14]. These challenges span multiple aspects of the synthetic pathway and require careful engineering solutions and process optimizations [15].

One of the primary challenges in large-scale production involves the efficient synthesis and recycling of the oxaziridine reagent [14]. The multi-step synthetic pathway necessitates careful control of each transformation to maintain high overall yields and stereochemical purity [16]. Industrial-scale production must optimize reaction parameters such as temperature, concentration, and mixing to ensure consistent product quality across large batches [14].

Temperature control represents a critical challenge during scale-up, particularly for the oxidation step [14]. The exothermic nature of oxidation reactions can lead to significant heat generation in large-scale reactors, potentially compromising both safety and stereoselectivity [17]. Engineering solutions such as efficient heat exchange systems and controlled addition rates are essential to maintain the desired temperature profile throughout the reaction [14].

The table below summarizes key challenges and potential solutions for large-scale production:

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Heat management | Safety risks, reduced stereoselectivity | Efficient cooling systems, controlled reagent addition |

| Reagent handling | Cost, safety, environmental concerns | Continuous flow processes, in-situ reagent generation |

| Reaction consistency | Variable product quality | Precise process control, standardized procedures |

| Purification efficiency | Yield losses, product quality | Optimized crystallization, continuous purification |

| Oxidant selection | Cost, safety, environmental impact | Alternative oxidants, catalytic processes |

The choice of oxidant presents particular challenges for industrial-scale production [14]. While Oxone provides excellent results at laboratory scale, its cost and the generation of significant salt waste may be problematic for large-scale operations [17]. Alternative oxidation systems, such as hydrogen peroxide with appropriate catalysts or sodium hypochlorite, may offer more sustainable options for industrial production [14].

Continuous flow chemistry represents a promising approach to address many scale-up challenges [16]. Flow reactors offer improved heat and mass transfer, precise residence time control, and enhanced safety profiles compared to batch processes [16]. This technology has been successfully utilized for the scale-up of related oxaziridine chemistry, providing improved yields and reaction consistency [16].

The industrial production of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine also faces challenges related to the handling and storage of intermediates [15]. The sulfonylimine intermediate, for example, must be carefully protected from moisture to prevent hydrolysis back to the corresponding ketone and sulfonamide [15]. This necessitates specialized equipment and procedures for large-scale operations [17].

Purification Strategies for Oxygen-Sensitive Compounds

The purification of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine presents unique challenges due to its oxygen-sensitive nature and the potential for decomposition during isolation and purification processes [18]. Effective purification strategies must balance the need for high purity with the preservation of stereochemical integrity and chemical stability [19].

Crystallization represents the most commonly employed purification technique for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine and its intermediates [1]. The sulfonylimine and oxaziridine intermediates can be readily purified by crystallization, allowing for the isolation of high-purity material without exposure to potentially degradative chromatographic conditions [1]. Typical crystallization solvents include ethanol, isopropanol, and hexane/ethyl acetate mixtures, with careful temperature control to maximize recovery and purity [21].

For cases where crystallization alone is insufficient, chromatographic purification may be necessary [21]. When employing column chromatography for oxaziridine purification, several precautions must be taken:

| Purification Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Crystallization | Various solvents, controlled cooling | Simple, scalable, high purity | Limited to crystalline compounds |

| Column chromatography | Silica gel, neutral conditions, cold temperature | High resolution | Potential decomposition, time-consuming |

| Short-path filtration | Silica/alumina, minimal contact time | Rapid, mild conditions | Limited purification power |

| Preparative HPLC | Modified stationary phases, cold conditions | High purity | Equipment cost, scale limitations |

When chromatographic purification is necessary, the use of neutral or slightly basic silica gel is recommended to minimize acid-catalyzed decomposition of the oxaziridine ring [22]. The chromatography should be performed rapidly and at reduced temperatures (0-5°C) to minimize exposure to potentially degradative conditions [21]. Short-column filtration through silica gel or alumina can be effective for removing colored impurities while minimizing contact time with the stationary phase [22].

The storage and handling of purified (1S)-(+)-(10-Camphorsulfonyl)oxaziridine require specific conditions to maintain stability [19]. The compound should be stored in a cool, dark place in tightly closed containers to prevent moisture exposure and thermal decomposition [20]. For long-term storage, refrigeration (2-8°C) is recommended, with protection from light to prevent photochemically-induced decomposition [24].

It is worth noting that some oxaziridines, including certain (1S)-(+)-(10-Camphorsulfonyl)oxaziridine derivatives, demonstrate remarkable stability during storage [19]. Reports indicate that some derivatives can be stored for up to six months at 5°C without noticeable decomposition [19]. However, the stability can vary significantly depending on the specific substitution pattern and storage conditions [19].

The mechanistic behavior of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in organic transformations has been extensively investigated through both experimental and computational approaches. This chiral oxaziridine serves as a versatile oxygen and nitrogen transfer reagent, with its reactivity patterns governed by well-defined mechanistic pathways that have been elucidated through detailed kinetic studies.

SN2 Pathway in Enolate Hydroxylation

The asymmetric hydroxylation of enolates by (1S)-(+)-(10-Camphorsulfonyl)oxaziridine proceeds through a bimolecular nucleophilic substitution mechanism, characterized by backside attack of the enolate carbon on the electrophilic oxygen atom of the oxaziridine ring [1] [2]. Theoretical studies have established that this reaction follows an SN2 pathway, with the enolate anion serving as the nucleophile attacking the oxaziridine oxygen to effect displacement of the sulfonimine group [1] [2].

Table 1: SN2 Pathway Activation Energies for Representative Oxaziridine Systems

| System | Activation Energy (kcal/mol) | Computational Method | Mechanism Type |

|---|---|---|---|

| Sulfoxide + oxaziridine (planar) | 31.1 | MP4SDTQ/4-31G(d) | SN2 displacement |

| Sulfoxide + oxaziridine (spiro) | 31.5 | MP4SDTQ/4-31G(d) | SN2 displacement |

| Ethylene + oxaziridine (planar) | 57.6 | HF/6-31G* | SN2 oxygen transfer |

| Ethylene + oxaziridine (spiro) | 57.6 | HF/6-31G* | SN2 oxygen transfer |

The energetic profile of enolate hydroxylation reveals that the activation barriers are significantly lower than those observed for neutral substrates such as alkenes [3]. This enhanced reactivity stems from the high-lying HOMO of enolate anions, which facilitates orbital mixing with both filled and empty orbitals of the oxaziridine oxygen atom [2]. The resulting decrease in activation energy explains why enolate oxidations typically proceed at temperatures between -78°C and -40°C, considerably milder conditions than required for sulfide or alkene oxidations [2].

Computational investigations by Bach and co-workers using molecular orbital calculations at the HF/6-31+G*//HF/4-31+G level revealed that oxidation of the monomeric lithium enolate of acetaldehyde proceeds through SN2 attack of the β-carbon along the oxygen-nitrogen bond of the oxaziridine [2]. In the transition state, the lithium cation coordinates not only to the enolate oxygen atom but also to both the oxaziridine oxygen and nitrogen atoms, suggesting potential chelation effects in the transition structure [2].

The mechanism involves initial attack of the enolate anion at the oxaziridine oxygen to form a hemiaminal intermediate, which subsequently fragments to release the sulfonimine and generate the alkoxide product [1]. Evidence for this mechanistic pathway comes from the observation of imino-aldol side products when lithium enolates react with certain oxaziridines, resulting from nucleophilic addition of the enolate to the expelled sulfonimine [1] [4].

Transition State Analysis for Oxygen Transfer

Detailed analysis of transition state structures for oxygen transfer from (1S)-(+)-(10-Camphorsulfonyl)oxaziridine reveals critical insights into the stereochemical control mechanisms governing these transformations [3] [2]. Theoretical studies have demonstrated that both planar and spiro transition state orientations are energetically accessible, with activation energy differences typically less than 1 kcal/mol [3].

The planar transition state geometry shows all heavy atoms occupying a common plane, while the spiro orientation positions the attacking nucleophile and oxaziridine ring at right angles to each other [3]. Bach and co-workers found that for sulfoxide oxidation to sulfone, the planar transition structure lies only 0.4 kcal/mol lower in energy than the spiro arrangement at the MP4SDTQ/4-31G(d) level of calculation [3]. This minimal energetic difference indicates that stereoelectronic effects associated with the lone pairs on the electrophilic oxygen play only a minor role in determining the overall stereochemistry [3].

Table 2: Computed Transition State Energetics for Oxygen Transfer Processes

| Transition State Type | Energy Difference (kcal/mol) | Geometric Features | Mechanistic Implications |

|---|---|---|---|

| Planar vs Spiro (sulfoxide) | 0.4 | All atoms coplanar vs perpendicular | Minimal electronic preference |

| Planar vs Spiro (alkene) | <1.0 | Similar geometric constraints | Steric control predominant |

| Chelated vs Non-chelated | Variable | Metal coordination effects | Depends on substrate structure |

Molecular recognition in asymmetric hydroxylations has been interpreted through transition state models designated as TS-1 and TS-2 for acyclic and cyclic enolates, respectively [2]. These models assume that the enolate-oxygen-metal aggregate represents the sterically most demanding region near the enolate carbon-carbon bond, with the oxaziridine approaching from the least hindered direction [2].

The geometric parameters of transition structures reveal significant structural perturbations in the oxaziridine moiety during the reaction coordinate [3]. The oxygen-nitrogen and oxygen-carbon bonds undergo elongation of 30% and 40%, respectively, while the carbon-nitrogen bond contracts by approximately 10%, consistent with extensive carbon-nitrogen double bond formation in the transition state [3]. These geometric changes indicate that the energy barrier is largely determined by structural reorganization of the oxaziridine rather than bond formation with the nucleophile [3].

Solvent and Temperature Effects on Reaction Kinetics

The kinetic behavior of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine-mediated reactions exhibits significant dependence on both solvent properties and reaction temperature, with these effects manifesting in both reaction rates and stereoselectivity outcomes [2] [1].

Table 3: Solvent and Temperature Effects on Oxaziridine Reaction Kinetics

| Solvent System | Temperature Range (°C) | Rate Effect | Selectivity Impact | Mechanistic Basis |

|---|---|---|---|---|

| Non-polar solvents | -78 to -40 | Enhanced rates | Modest effects | Reduced solvation of charged species |

| Polar aprotic solvents | -78 to -40 | Moderate rates | Variable selectivity | Stabilization of transition states |

| HMPA addition | -78 | Rate enhancement/reduction | Significant changes | Disruption of chelation |

| Hydrogen-bonding solvents | -78 to -40 | Rate reduction | Decreased selectivity | Competitive solvation |

Temperature effects on enolate hydroxylation reactions follow Arrhenius behavior, with reaction rates increasing exponentially with temperature while stereoselectivity generally decreases [2]. The optimal temperature range of -78°C to -40°C represents a compromise between reaction efficiency and stereocontrol, as higher temperatures lead to improved reaction rates but reduced enantiomeric excess values [2].

Solvent polarity exerts complex effects on both reaction kinetics and selectivity patterns [1]. Non-polar solvents generally provide the highest levels of asymmetric induction, while polar aprotic solvents can either enhance or diminish stereoselectivity depending on the specific substrate and oxaziridine combination [1]. The addition of hexamethylphosphoric triamide (HMPA) as a cosolvent produces particularly dramatic effects, sometimes improving stereoselectivity while in other cases causing significant deterioration [2].

Studies of counterion effects reveal that the nature of the metal cation significantly influences both reaction rates and stereochemical outcomes [2]. Sodium enolates generally provide superior results compared to lithium enolates, with potassium and zinc enolates showing intermediate behavior [2]. These effects have been attributed to differences in enolate aggregation states and coordination geometries in solution [2].

The influence of reaction concentration and reagent stoichiometry demonstrates that optimal results typically require slight excess of the oxaziridine reagent [1]. Substoichiometric quantities lead to incomplete conversion, while large excesses can promote side reactions and reduce overall efficiency [1].

Nitrogen Inversion Dynamics in Oxaziridine Systems

The configurational stability of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine and related N-sulfonyloxaziridines has been established through variable temperature NMR studies and computational investigations of nitrogen inversion barriers [5] [6]. These studies reveal that N-sulfonyloxaziridines exhibit significantly lower inversion barriers compared to N-alkyloxaziridines, with important implications for their stereochemical behavior [5].

Table 4: Nitrogen Inversion Barriers in Oxaziridine Systems

| Oxaziridine Type | Inversion Barrier (kcal/mol) | Temperature Stability | Experimental Method | Mechanistic Significance |

|---|---|---|---|---|

| N-alkyl oxaziridines | 25-32 | Configurationally stable at RT | Variable temp NMR | High stereochemical integrity |

| N-sulfonyl oxaziridines | ~20 | Lower barrier than N-alkyl | Computational/NMR | Potential isomerization |

| N-acyl oxaziridines | 10.3 | Significantly reduced barrier | ¹³C NMR studies | Rapid equilibration |

| (Camphorsulfonyl)oxaziridine | ~20 | Stable under reaction conditions | Theoretical calculations | Maintained configuration |

For N-alkyloxaziridines, nitrogen inversion barriers of 25-32 kcal/mol ensure configurational stability at ambient temperatures [5]. However, N-sulfonyloxaziridines, including (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, exhibit reduced barriers of approximately 20 kcal/mol due to stabilizing π-conjugation in the transition state for nitrogen inversion [5]. This decreased barrier suggests that N-sulfonyloxaziridines can undergo spontaneous stereomutation at ambient temperature, with high diastereoselectivity in their preparation being under thermodynamic control [5].

Variable temperature ¹³C NMR investigations of N-acyloxaziridines demonstrate that nitrogen inversion becomes slow on the NMR timescale at approximately -20°C, with activation barriers of 10.9-11.9 kcal/mol [6]. At lower temperatures around -60°C, rotation about the nitrogen-carbon bond also becomes restricted, revealing two independent stereodynamic processes within the same molecular framework [6].

The reduced inversion barrier in N-sulfonyloxaziridines compared to their N-alkyl counterparts results from strong stabilizing π-conjugation between the nitrogen lone pair and the sulfonyl group in the transition state [5]. This conjugative stabilization is a general phenomenon for N-substituents capable of π-interaction, including N-sulfonyl, N-phosphinoyl, and N-alkoxycarbonyl groups [5].

Dynamic NMR studies reveal that the nitrogen inversion process in oxaziridines involves pyramidal inversion through a planar transition state rather than bond cleavage mechanisms [7]. The retention of optical activity during thermal isomerization cycles (cis→trans→cis) confirms that oxaziridines isomerize through nitrogen inversion rather than through nitrogen-oxygen bond breaking and reformation [7].